Verteporfin, also known by its trade name Verteporfin®, is a benzoporphyrin derivative monoacid ring A (BPD-MA), a second-generation photosensitizer. [] It is primarily classified as a photosensitizer due to its ability to generate reactive oxygen species (ROS) upon exposure to light, particularly at a wavelength of 689 nm. [, ] This property makes it a key component in photodynamic therapy (PDT), a treatment modality that utilizes photosensitizers and light to induce targeted cellular damage. [, , , ] Beyond its clinical application in treating macular degeneration, Verteporfin has shown potential in various scientific research fields, including oncology and regenerative medicine, due to its ability to inhibit the Yes-associated protein 1 (YAP1), a key regulator of cell growth and proliferation. [, , , , , , ]
Visudyne is derived from porphyrins, which are organic compounds that play a crucial role in various biological processes. The compound verteporfin is synthesized from benzoporphyrin and is classified under the category of photosensitizers. It is used in conjunction with laser therapy to treat conditions characterized by abnormal blood vessel growth in the eye.
The synthesis of verteporfin involves several key steps:
Technical parameters during synthesis may include controlling pH levels, temperature, and reaction times to optimize yield and purity. For instance, maintaining an acidic environment can be crucial for specific reactions that lead to the formation of the desired benzoporphyrin structure.
The molecular structure of verteporfin can be described as follows:
The structural analysis reveals that verteporfin has specific functional groups that facilitate its interaction with light and biological tissues, making it effective in photodynamic therapy.
Verteporfin undergoes several chemical reactions during its application in photodynamic therapy:
The efficiency of these reactions can be influenced by factors such as light intensity, duration of exposure, and concentration of verteporfin.
The mechanism of action for Visudyne involves several critical steps:
This targeted approach minimizes damage to adjacent healthy cells while effectively treating the underlying condition.
Visudyne exhibits several notable physical and chemical properties:
These properties are essential for its formulation as an injectable drug and influence its pharmacokinetics and pharmacodynamics.
Visudyne has several significant applications in clinical practice:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2